molecular formula C24H25N3O2S B3639639 N-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide

N-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide

Cat. No.: B3639639
M. Wt: 419.5 g/mol
InChI Key: IISPNIKSVFRUCV-UHFFFAOYSA-N
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Description

N-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, a piperidine ring, and a carbamoyl group attached to a phenyl ring, making it a versatile molecule for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide typically involves several steps:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Introduction of the Piperidine Ring: This step can be carried out using a nucleophilic substitution reaction where a piperidine derivative is introduced to the thiophene ring.

    Attachment of the Carbamoyl Group: The final step involves the formation of the carbamoyl group through a reaction with an isocyanate derivative.

Industrial Production Methods

For industrial production, optimizing the synthetic route is crucial to increase yield and reduce costs. This can be achieved through:

    Continuous Flow Reactors: These allow for better control of reaction conditions and scalability.

    Green Chemistry Principles: Implementing solvent-free reactions and recyclable catalysts to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

The reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Reduction: Can yield amines from the carbamoyl group.

    Substitution: Can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide include:

  • N-{[(3-methylphenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • N-{[(4-Methylphenyl)carbamoyl]amino}-3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound for various scientific research endeavors.

Properties

IUPAC Name

N-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-17-7-9-18(10-8-17)25-23(28)20-16-19(26-24(29)22-6-5-15-30-22)11-12-21(20)27-13-3-2-4-14-27/h5-12,15-16H,2-4,13-14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISPNIKSVFRUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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